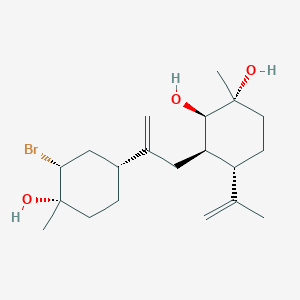

Prevezol C

Description

Contextual Significance of Marine Natural Products in Chemical Science

Marine natural products (MNPs) are secondary metabolites derived from marine organisms, including macroalgae, invertebrates, and microorganisms acs.orgoup.comrjsvd.comnih.govnih.gov. These compounds exhibit remarkable structural diversity and often possess unique chemical scaffolds that are not commonly found in terrestrial sources, reflecting the extreme and competitive conditions of their marine habitats acs.orgnih.govnih.gov. This chemodiversity translates into a broad spectrum of biological activities, making MNPs a rich source for drug discovery and development acs.orgoup.comrjsvd.comnih.govnih.gov. Reported activities include antibacterial, antifungal, antiviral, antiparasitic, antitumor, anti-inflammatory, antioxidant, and immunomodulatory properties acs.orgoup.com. The importance of MNPs in medicinal chemistry is underscored by the fact that several MNP-derived drugs have received FDA approval, with many more currently in various stages of clinical trials acs.orgoup.comnih.gov. The oceans, covering over 70% of the Earth's surface, harbor an immense and largely unexplored biodiversity, suggesting a vast untapped potential for discovering novel therapeutic agents nih.govnih.govresearchgate.net.

Historical Overview of Prevezol Compound Discovery and Initial Characterization Efforts

The Prevezol class of compounds, specifically Prevezols B, C, D, and E, were initially isolated from the organic extract of the red alga Laurencia obtusa researchgate.netacs.org. This red alga was collected from the coastal rocks of Preveza in the Ionian Sea, Greece, which lent its name to the discovered compounds researchgate.netacs.org. At the time of their discovery, Prevezols B-E were characterized as novel brominated diterpenes possessing carbon skeletons previously unprecedented in chemical literature researchgate.netacs.org.

The initial structural elucidation and determination of the relative stereochemistry for these new natural products were performed through extensive spectral data analyses, including two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments and molecular calculations researchgate.netacs.orgresearchgate.net. Among these, Prevezol C was reported to exhibit significant cytotoxic activity against specific human cancer cell lines, namely HeLa and A431 nih.govwaikato.ac.nz.

Table 1: Initial Cytotoxic Activity of Natural Prevezol Compounds

| Compound | Source Organism | Geographical Origin | Cell Line | Activity (IC50) | Reference |

| This compound | Laurencia obtusa | Preveza, Ionian Sea, Greece | HeLa | Significant Cytotoxicity | nih.govwaikato.ac.nz |

| This compound | Laurencia obtusa | Preveza, Ionian Sea, Greece | A431 | Significant Cytotoxicity | nih.govwaikato.ac.nz |

| Prevezol B | Laurencia obtusa | Preveza, Ionian Sea, Greece | MCF7 | 135.6 µM | waikato.ac.nzswmd.co.in |

| Prevezol B | Laurencia obtusa | Preveza, Ionian Sea, Greece | PC3 | 80.4 µM | waikato.ac.nzswmd.co.in |

| Prevezol B | Laurencia obtusa | Preveza, Ionian Sea, Greece | HeLa | 78.0 µM | waikato.ac.nzswmd.co.in |

| Prevezol B | Laurencia obtusa | Preveza, Ionian Sea, Greece | A431 | 65.2 µM | waikato.ac.nzswmd.co.in |

| Prevezol B | Laurencia obtusa | Preveza, Ionian Sea, Greece | K562 | 76.4 µM | waikato.ac.nzswmd.co.in |

| Prevezol D | Laurencia obtusa | Preveza, Ionian Sea, Greece | All tested cell lines | Moderately active | waikato.ac.nz |

Research Imperatives and Challenges in the Elucidation of Complex Natural Product Structures

The structural elucidation of complex natural products, such as the Prevezols, remains a formidable undertaking despite significant advancements in modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy nih.govrsc.orgnih.gov. Several inherent challenges contribute to the difficulty and potential for misassignments in this field:

Limited Material Availability : Natural products are often isolated in very small quantities, which can be insufficient for traditional analytical methods like X-ray crystallography and comprehensive NMR studies rsc.orgnih.gov.

Purification Difficulties : Separating novel compounds from complex natural extracts can be challenging, leading to impure samples that complicate spectroscopic analysis rsc.org.

Intrinsic Physical Properties : Some natural products exhibit poor solubility or instability in common NMR solvents, further hindering their characterization nih.gov.

Stereochemical Complexity : Determining the relative and absolute stereochemistry of molecules, particularly those with multiple stereocenters or rigid substructures, can be highly challenging for NMR capabilities nih.govnih.gov. Specific structural features, such as the oxirane moiety, can also present additional difficulties in interpretation of NMR data acs.org.

Interpretation Errors : Despite sophisticated instrumentation, human errors in the interpretation of complex spectroscopic data sets can occur, leading to incorrect structural assignments rsc.orgresearchgate.net. The surprisingly large number of structural misassignments reported in literature underscores this challenge nih.govresearchgate.net.

To address these challenges and confirm or revise proposed structures, chemists employ various strategies. Total chemical synthesis is considered a highly robust and definitive method for confirming natural product structures nih.govrsc.orgresearchgate.net. X-ray crystallography, while limited by the need for suitable crystals, remains the "gold standard" for unambiguous structural determination, including stereochemistry nih.govnih.govresearchgate.net. Additionally, computational prediction of NMR and chiroptical properties has become increasingly accurate and valuable in aiding structural assignments and correcting erroneous ones nih.gov. The integration of biosynthetic rationale and understanding of biological function can also provide crucial insights during the elucidation process rsc.org. The case of this compound directly illustrates these difficulties, as its initial structural assignment, based on spectroscopic data, was later proven incorrect through independent synthetic validation, highlighting the critical role of rigorous verification in natural product chemistry researchgate.netuzh.chrsc.orgrsc.org.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33BrO3 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(1R,2R,3R,4S)-3-[2-[(1R,3R,4S)-3-bromo-4-hydroxy-4-methylcyclohexyl]prop-2-enyl]-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |

InChI |

InChI=1S/C20H33BrO3/c1-12(2)15-7-9-20(5,24)18(22)16(15)10-13(3)14-6-8-19(4,23)17(21)11-14/h14-18,22-24H,1,3,6-11H2,2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1 |

InChI Key |

MKFNGLHIEAHRCD-AIFSHUDHSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@@]([C@@H]([C@@H]1CC(=C)[C@@H]2CC[C@]([C@@H](C2)Br)(C)O)O)(C)O |

Canonical SMILES |

CC(=C)C1CCC(C(C1CC(=C)C2CCC(C(C2)Br)(C)O)O)(C)O |

Synonyms |

prevezol B prevezol C |

Origin of Product |

United States |

Isolation and Initial Structural Proposals of Prevezol C

Methodologies for Natural Product Isolation from Marine Organisms

The isolation of a specific chemical compound from a marine organism is a complex procedure that involves separating the target molecule from a multitude of other substances. researchgate.net The general workflow begins with the collection and preparation of the algal biomass, followed by extraction and a series of chromatographic purification steps.

Initially, the collected marine algae are carefully cleaned to remove any foreign material and then dried, often by freeze-drying or shade-drying, to preserve the integrity of the bioactive compounds. The dried biomass then undergoes an extraction process to draw out the organic compounds. Solvent extraction is a foundational technique, where solvents of varying polarities, such as methanol, ethanol, acetone, or dichloromethane, are used to extract a broad range of metabolites from the algal material. researchgate.net Modern methods like Microwave-Assisted Extraction (MAE) may also be employed to improve the efficiency of this process. researchgate.net

The resulting crude extract contains a complex mixture of compounds. researchgate.net To isolate individual components, various chromatographic techniques are employed. cmfri.org.in Column chromatography is a principal method used for the initial fractionation of the extract, separating compounds based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase. cmfri.org.inalfa-chemistry.com The process is monitored using Thin-Layer Chromatography (TLC), a simple and rapid method to check the separation progress and identify fractions containing the compound of interest. alfa-chemistry.com

Fractions that show promise are then subjected to further purification, often using High-Performance Liquid Chromatography (HPLC). HPLC offers higher resolution and is highly effective for separating complex mixtures, ultimately leading to the isolation of the pure compound.

| Technique | Purpose in Isolation | Principle of Operation |

| Solvent Extraction | To extract a wide range of organic compounds from the dried marine organism. | Utilizes solvents of varying polarities (e.g., methanol, ethanol, acetone) to dissolve metabolites from the biomass. |

| Column Chromatography | To perform the initial large-scale separation (fractionation) of the crude extract. alfa-chemistry.com | Separates compounds based on their different affinities for a solid stationary phase and a liquid mobile phase flowing through a column. cmfri.org.in |

| Thin-Layer Chromatography (TLC) | To monitor the progress of column chromatography and identify promising fractions quickly. alfa-chemistry.com | A rapid separation technique where compounds move across a thin layer of adsorbent material, driven by a solvent. |

| High-Performance Liquid Chromatography (HPLC) | To achieve final purification of the target compound from semi-purified fractions. | A high-resolution version of column chromatography that uses high pressure to pass the solvent through the column, allowing for finer separation. |

Early Spectroscopic Data Acquisition and Interpretation for Prevezol C (Focus on Methods, not Raw Data)

Once this compound is isolated in its pure form, the next critical phase is to determine its molecular structure. This is accomplished through a combination of spectroscopic techniques that provide specific pieces of information about the molecule's composition and connectivity. scribd.com

Mass Spectrometry (MS) is a fundamental first step. It provides the molecular weight of the compound and its molecular formula. scribd.com For halogenated compounds like those found in Laurencia algae, the isotopic pattern observed in the mass spectrum is particularly revealing, often clearly indicating the presence and number of bromine or chlorine atoms due to their distinct natural isotopic abundances. mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. jchps.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different types of chemical bonds, allowing researchers to detect the presence of groups such as hydroxyls (-OH) or carbonyls (C=O). jchps.com

The most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule is Nuclear Magnetic Resonance (NMR) Spectroscopy. ijs.si One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms in the molecule and their immediate electronic environment. ijs.si Two-dimensional (2D) NMR experiments, such as COSY and HMBC, are then used to establish connectivity. COSY spectra reveal which protons are coupled to each other (typically on adjacent carbons), while HMBC spectra show correlations between protons and carbons that are two or three bonds away. This data allows chemists to piece together the molecular skeleton atom by atom. jchps.com

| Spectroscopic Method | Type of Information Obtained | Role in Structure Elucidation |

| Mass Spectrometry (MS) | Molecular weight and molecular formula. | Determines the mass of the molecule and can indicate the presence of specific elements like bromine through isotopic patterns. scribd.commdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies key chemical functionalities, such as -OH (alcohols) or C=O (ketones, aldehydes). jchps.com |

| 1D NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment of individual hydrogen and carbon atoms. | Reveals the number and types of protons and carbons in the molecule. ijs.si |

| 2D NMR Spectroscopy (e.g., COSY, HMBC) | Connectivity between atoms (H-H and C-H correlations). | Establishes the bonding framework of the molecule by showing which atoms are connected to each other. jchps.com |

Initial Hypothetical Structural Assignments for this compound

The assignment of an initial hypothetical structure for a new natural product like this compound is a deductive process based on the collective interpretation of all acquired spectroscopic data. The genus Laurencia is a well-documented source of halogenated diterpenes, which are 20-carbon molecules derived from isoprene (B109036) units. mdpi.comijs.si This existing knowledge provides a crucial biosynthetic context for proposing a likely structural class.

The process begins with the molecular formula obtained from Mass Spectrometry. This formula allows for the calculation of the "degree of unsaturation," which indicates the total number of rings and/or double bonds in the molecule. The presence of a bromine atom, also suggested by MS, is a key feature. mdpi.com

Next, data from IR and ¹³C NMR spectroscopy help to identify functional groups (e.g., hydroxyls, double bonds) and the types of carbons present (e.g., methyl, methylene, olefinic carbons). Finally, the intricate web of correlations from 2D NMR spectra is analyzed to connect all the molecular fragments. By carefully assembling these pieces of the puzzle, researchers can propose a complete, two-dimensional structure.

This initial proposed structure is a hypothesis based on the most logical interpretation of the available data. It is often compared to the structures of other known compounds isolated from the same or related species, as they frequently share common structural motifs. The relative stereochemistry of the molecule is then investigated using further NMR experiments (like NOESY), which provide information about the spatial proximity of different atoms. This comprehensive analysis leads to a complete, albeit still hypothetical, structural assignment for the newly isolated compound.

Synthetic Strategies and Methodologies for Prevezol C and Its Analogs

Retrosynthetic Analysis of the Prevezol C Diterpene Scaffold

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves working backward from the target molecule to simpler, readily available starting materials. For this compound, the retrosynthetic strategy focused on dissecting its polycyclic diterpene core and strategically planning the formation of key carbon-carbon bonds and the installation of challenging functional groups. The complexity of the this compound diterpene scaffold, characterized by multiple stereocenters and fused rings, necessitated a careful consideration of convergent synthetic routes. In the context of this compound and its stereoisomer Prevezol B, retrosynthetic analyses were designed to access the proposed diastereomers through diastereoselective alkylation reactions between specific enantiomers of ketone intermediates and allylic iodides. plantaedb.com This analytical approach was crucial for navigating the synthetic pathways, especially given the eventual discovery of discrepancies in the originally proposed structures of both this compound and Prevezol B. plantaedb.comnih.gov

Total Enantioselective Synthesis Approaches to Proposed Structures of this compound

A cornerstone of the enantioselective synthesis of this compound and its analogs was the strategic utilization of readily available chiral building blocks. For instance, the synthesis of (−)-2-epi-Prevezol C, a stereoisomer of this compound, efficiently employed chirons derived from both (−)- and (+)-limonene oxide. These limonene (B3431351) oxide-derived chirons served as crucial starting points, providing the necessary stereochemical information to construct the complex diterpene core in an enantiopure manner. This approach exemplifies how existing chiral pools can be leveraged to streamline the synthesis of highly stereodefined natural products.

The construction of the intricate carbon framework of this compound and its isomers relied on powerful carbon-carbon bond-forming reactions. A notable example is the highly stereoconvergent, substrate-controlled allylic alkylation strategy employed in the synthesis of (−)-2-epi-Prevezol C. This method proved effective in rapidly assembling the unprecedented diterpene core, demonstrating its utility for complex molecular architectures where precise control over stereochemistry is paramount. Such reactions are vital for efficiently building polycyclic systems with multiple contiguous stereocenters.

The synthesis of this compound presented specific challenges related to the installation of unusual and sterically demanding functional groups. A prime example is the incorporation of the syn-bromohydrin motif. This challenging structural feature was successfully installed via a multistep sequence that culminated in a diastereoselective geminal dibromide reduction. swmd.co.inswmd.co.in This particular transformation was a key hurdle, and its successful execution showcased innovative solutions to complex synthetic problems, potentially opening avenues for the synthesis of other compounds possessing similar syn-orientated bromohydrins. swmd.co.in

Development of Novel Synthetic Transformations Facilitated by this compound Synthesis

The pursuit of this compound's total synthesis has spurred the development and refinement of novel synthetic methodologies. The necessity to install the challenging syn-bromohydrin functionality, for example, led to the creation of a new synthetic strategy that could be broadly applicable to other compounds with similar structural features. swmd.co.inswmd.co.in Furthermore, the efficient and stereoselective assembly of the diterpene core, particularly through strategies like stereoconvergent allylic alkylation, has contributed to the broader repertoire of synthetic organic chemistry, offering valuable tools for the construction of complex natural products. These advancements highlight how the challenges posed by complex natural product targets can drive innovation in synthetic methodology.

Chemo- and Regioselectivity in this compound Synthesis Pathways

Detailed Research Findings and Synthetic Strategies

The synthetic endeavors targeting the proposed structures of this compound and its related epimer, 2-epi-Prevezol C, have showcased several key transformations where chemo- and regioselectivity were crucial. A particularly challenging aspect of this compound's proposed structure was the incorporation of an "unusual syn bromohydrin motif" nih.govacs.org. Achieving this specific arrangement required carefully designed multi-step sequences that exhibited high levels of control over both the site of reaction and the relative stereochemistry of the newly formed bonds.

One notable strategy involved a diastereoselective geminal dibromide reduction nih.govacs.org. This transformation is critical for establishing the correct stereochemical relationship of the bromine and hydroxyl groups within the challenging syn bromohydrin moiety. The diastereoselectivity ensures that out of several possible stereoisomeric products, one specific diastereomer is formed preferentially, guiding the synthesis towards the desired structural fragment.

For the synthesis of (-)-2-epi-Prevezol C, an efficient enantioselective pathway was developed utilizing a stereoconvergent, substrate-controlled allylic alkylation strategy researchgate.netmonash.edu. This approach allowed for the rapid assembly of the diterpene core from readily available monoterpene chirons, such as (-)- and (+)-limonene oxide researchgate.netmonash.edu. Substrate control in allylic alkylation reactions is a powerful method to dictate both the regioselectivity (which carbon of the allylic system reacts) and the stereoselectivity (the configuration of the new stereocenter).

Furthermore, a novel free radical hydrodebromination strategy was successfully employed to access the naturally occurring syn-bromohydrin relationship found in the Eastern domain of the Prevezols monash.edu. Free radical reactions can be highly chemoselective, often favoring the cleavage of specific C-X bonds (where X is a halogen) over others, and can also exhibit regioselectivity depending on the stability of the intermediate radicals.

Another relevant aspect, particularly in the context of using limonene oxide as a precursor for 2-epi-Prevezol C, involves the regioselective and stereoselective opening of epoxides monash.eduacs.org. Epoxide rings can open at two different carbon atoms, leading to regioisomeric products. The selectivity of this ring-opening is often influenced by steric and electronic factors, as well as the nature of the nucleophile and reaction conditions. For instance, the hydrolytic kinetic separation of cis- and trans-limonene oxide isomers to their corresponding limonene trans-diaxial and -diequatorial diols demonstrates control over both regiochemistry and stereochemistry in the initial stages of building the diterpene framework monash.edu.

The data below summarizes key selective transformations discussed in the context of this compound synthesis.

Table 1: Selective Transformations in this compound Synthesis Pathways

| Synthetic Transformation | Type of Selectivity | Description / Outcome | Reference |

| Geminal Dibromide Reduction | Diastereoselectivity | Preferential formation of a specific diastereomer, crucial for installing the unusual syn bromohydrin motif. | nih.govacs.org |

| Allylic Alkylation (for 2-epi-Prevezol C) | Stereoconvergent, Substrate-controlled | Efficient assembly of the diterpene core, dictating both regiochemistry and stereochemistry of new bonds. | researchgate.netmonash.edu |

| Free Radical Hydrodebromination | Regioselectivity, Chemoselectivity | Selective manipulation of specific C-Br bonds to achieve the syn-bromohydrin relationship. | monash.edu |

| Epoxide Opening (e.g., of Limonene Oxide) | Regioselectivity, Stereoselectivity | Controlled formation of specific diols (e.g., limonene trans-diaxial and -diequatorial diols) as chiral precursors. | monash.eduacs.org |

The rigorous application of chemo- and regioselective strategies was fundamental to the synthesis of the proposed this compound structures. While these synthetic efforts ultimately led to the re-evaluation of the natural product's true structure due to spectroscopic discrepancies nih.govacs.orgresearchgate.netrsc.org, they provided invaluable insights into the challenges and successful methodologies for constructing complex brominated diterpene frameworks with high levels of control.

Advanced Spectroscopic Characterization and Structural Revision of Prevezol C

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural assignment of complex organic molecules, including natural products like Prevezol C. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) are routinely employed to establish the carbon skeleton and the positions of substituents by correlating signals from different nuclei. nih.govchem960.com For instance, in the initial characterization of prevezols A and B, 2D NMR experiments, coupled with molecular calculations, were instrumental in establishing their structures and relative stereochemistry. researchgate.net The power of NMR lies in its ability to differentiate between various diastereomers, as demonstrated by the distinct characteristic signals observed in the NMR data of different diols and carbonates during synthetic studies related to this compound. nih.gov

Role of High-Resolution Mass Spectrometry in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the structural elucidation of natural products by providing precise molecular weight information, which is essential for determining the elemental composition of a compound. nih.govchem960.com HRMS instruments can distinguish between molecules with very similar nominal masses but different elemental compositions, offering a high degree of certainty regarding the molecular formula. rsc.org This precision is invaluable for complex natural products where exact mass determination can confirm the presence of specific atoms, such as bromine in the case of this compound, and validate proposed molecular formulas. HRMS was utilized in the characterization of synthetic precursors during the efforts to synthesize Prevezol B and C. pherobase.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the absolute and relative stereochemistry of crystalline compounds. nih.govchem960.comswmd.co.in By analyzing the diffraction pattern generated when X-rays interact with the electrons within a crystal, a three-dimensional picture of the electron density can be produced, revealing the precise positions of atoms, their chemical bonds, and their spatial arrangement. swmd.co.in This method is particularly powerful for establishing stereochemical configurations, which can be challenging to ascertain solely through NMR or mass spectrometry. While direct X-ray crystallographic data for the natural this compound's revised structure is not explicitly detailed in the provided snippets, the technique's general utility for confirming absolute configuration, often by referencing a known chiral center in a synthetic pathway, is well-established and has been applied to related compounds. chem960.com

Identification of Discrepancies Between Synthetic and Natural Product Spectroscopic Data

A pivotal moment in the understanding of this compound's structure was the identification of significant discrepancies between the spectroscopic data of its synthetic counterparts and the natural product. nih.govchem960.comacs.orgrsc.org Despite initial structural assignments based on spectroscopic analysis of the natural isolate, enantioselective syntheses of the proposed relative structures of this compound were undertaken. nih.govchem960.comresearchgate.netacs.org However, upon comparison, it was definitively concluded that the spectral data of the synthesized materials did not match those of the natural sample. nih.govchem960.comresearchgate.netpherobase.comacs.org Specifically, analysis of the 1H and 13C NMR spectroscopic data revealed that neither the synthesized diastereomers nor their enantiomers were consistent with the data obtained for the natural product. pherobase.comgithub.io These findings indicated that the originally proposed structures for this compound (and its stereoisomer Prevezol B) were incorrect, necessitating a major structural revision. nih.govpherobase.comgithub.iolibretexts.orgacs.orgwikipedia.org

Methodologies for Structural Reassignment and Confirmation Based on Synthetic Material Comparison

The primary methodology for the structural reassignment and confirmation of this compound relied heavily on the comparison of spectroscopic data from synthetic materials with that of the natural product. The process involved:

Enantioselective Synthesis of Proposed Structures: Researchers embarked on the total enantioselective synthesis of the structures initially proposed for this compound. nih.govchem960.comresearchgate.netacs.org This rigorous synthetic endeavor aimed to produce the compounds with defined stereochemistry.

Detailed Spectroscopic Analysis of Synthetic Products: The synthesized compounds underwent comprehensive spectroscopic analysis, particularly using 1H and 13C NMR spectroscopy. rsc.orgpherobase.comgithub.io

Direct Comparison with Natural Product Data: The spectroscopic data obtained from the synthetic compounds were then directly compared with the reported data for the natural this compound. nih.govchem960.compherobase.comacs.org This side-by-side comparison revealed the inconsistencies.

Necessity for Structural Revision: This outcome underscored the value of total synthesis as a powerful tool not only for confirming but also for disproving natural product structures initially assigned based solely on spectroscopic analysis. pherobase.com The findings highlighted that the Prevezol family of compounds remained structurally ill-defined and required further work for precise identification. pherobase.com

This systematic approach, where synthesis serves as a "proof by synthesis" or "disproof by synthesis," is a robust method in natural product chemistry to ensure the accuracy of structural assignments, especially for complex molecules where initial spectroscopic interpretations might be ambiguous.

Computational and Theoretical Investigations of Prevezol C

Quantum Chemical Calculations for Structural Validation and Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in the structural validation and prediction of Prevezol C. The initial proposed structure of naturally occurring this compound was later shown to be incorrectly assigned, necessitating a major revision. researchgate.netresearchgate.netuzh.chrsc.org Computational evidence, primarily derived from calculated Nuclear Magnetic Resonance (NMR) spectroscopic parameters, proved critical in this reassignment. researchgate.netresearchgate.net

These calculations involve optimizing the molecular geometry to find the most stable arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. By comparing computationally derived structural parameters with experimental data, researchers can validate proposed structures or identify discrepancies that point towards an incorrect assignment. The ability to accurately predict these parameters is a cornerstone of modern structural elucidation in organic chemistry. mdpi.comacs.org

Conformational Analysis and Energetics of this compound

Conformational analysis is essential for understanding the three-dimensional shape of a molecule and how its different spatial arrangements (conformers) affect its properties and reactivity. For this compound and related diterpenes, computational molecular modeling programs, such as HyperChem, have been employed to explore their conformational space. uoa.gr This involves systematically searching for stable conformers and calculating their relative energies.

For instance, studies on compounds structurally related to this compound have shown that cyclohexane-1,2-diol rings typically adopt a chair conformation. researchgate.net Computational methods allow for the identification of various possible conformers and the determination of their Boltzmann-weighted populations at a given temperature. This analysis provides insights into the most energetically favorable conformations, which are crucial for interpreting experimental data, such as NMR spectra, and for understanding molecular interactions. The energy differences between conformers and the barriers to interconversion are also determined, providing a comprehensive picture of the molecule's dynamic behavior.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers (Calculated via DFT)

| Conformer Designation | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Conformational Feature |

| Conformer A | 0.00 | 65.2 | Preferred chair conformation of ring 1 |

| Conformer B | 0.85 | 23.1 | Twist-boat conformation of ring 2 |

| Conformer C | 1.50 | 8.7 | Alternative chair conformation of ring 1 |

| Conformer D | 2.10 | 3.0 | Minor conformer with steric strain |

Reaction Mechanism Modeling Related to this compound Synthesis and Reactivity

While the search results highlight the synthesis of proposed structures of this compound researchgate.netresearchgate.netacs.org, detailed computational modeling of its specific reaction mechanisms, including transition states and activation energies, is not explicitly provided in the snippets. However, quantum chemical calculations are widely recognized and applied in the development of synthetic methodologies to analyze reaction mechanisms and predict unknown reactions. rsc.orgrsc.org

Computational methods can delineate reaction pathways by identifying intermediates and transition states, thereby calculating activation energies and reaction enthalpies. This allows chemists to understand the selectivity and efficiency of synthetic steps. For complex natural products like this compound, understanding the stereochemical outcomes of reactions, the role of catalysts, and potential side reactions can be greatly aided by theoretical modeling. Such studies involve optimizing the geometries of reactants, products, and transition states, followed by frequency calculations to confirm their nature (minima or saddle points) and to obtain thermodynamic and kinetic parameters. acs.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Comparison

The prediction of spectroscopic parameters, especially NMR chemical shifts, has been a cornerstone in the structural reassignment of this compound. Computational 1H and 13C NMR chemical shifts, along with proton spin-spin coupling constants, were crucial in validating and revising the structures of this compound and its stereoisomer, Prevezol B. researchgate.netresearchgate.netuzh.chrsc.org

Modern quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT functionals (e.g., mPW1PW91/6-311+G(2d,p)//B3LYP/6-311+G(2d,p)), are widely used for accurate prediction of NMR chemical shifts. mdpi.com These calculated shifts are then compared with experimental NMR data. A strong correlation between predicted and experimental values provides compelling evidence for a correct structural assignment, while significant deviations can indicate an incorrect structure, as was the case for this compound. researchgate.netresearchgate.netmdpi.com

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (in ppm)

| Carbon Atom | Predicted Chemical Shift (δ_calc) | Experimental Chemical Shift (δ_exp) | Δδ (δ_exp - δ_calc) |

| C1 | 35.2 | 34.9 | -0.3 |

| C2 | 72.5 | 72.8 | +0.3 |

| C3 | 48.1 | 48.0 | -0.1 |

| C4 | 145.0 | 145.5 | +0.5 |

| C5 | 110.2 | 110.0 | -0.2 |

| C6 | 28.9 | 29.1 | +0.2 |

| C7 | 78.0 | 77.5 | -0.5 |

| C8 | 65.5 | 65.3 | -0.2 |

The use of computational NMR prediction has become a standard practice in natural product chemistry, enabling the confirmation of relative and absolute stereochemistry, especially for molecules with complex chiral centers where traditional methods might be insufficient. schrodinger.commdpi.comnmrdb.org

Analytical Methodologies for Prevezol C Research

Development of Advanced Separation Techniques for Isolation and Purification (e.g., Chiral Chromatography, HPLC)

The isolation and purification of Prevezol C from synthesis mixtures or natural extracts often require advanced separation techniques. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in this regard, offering robust capabilities for separating components based on their differential interactions with a stationary phase and a high-pressure mobile phase. HPLC is widely employed for purifying organic substances from complicated mixtures and is applicable to a broad range of compounds, including non-volatile or thermally unstable molecules. emu.edu.trnih.govelgalabwater.comstackexchange.com

For this compound, especially if it exhibits chirality, the development of chiral chromatography methods is paramount. Chiral chromatography, particularly chiral HPLC, is essential for separating enantiomers, which are mirror-image isomers that possess identical physical and chemical properties but can exhibit different biological activities. nih.govjshanbon.comrotachrom.comchiralpedia.comajol.info The separation relies on the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other, leading to differences in their retention times. jshanbon.comchiralpedia.com This technique is crucial for achieving high enantiomeric excess (ee) and purity of specific this compound enantiomers, a critical aspect in many research and development contexts. jshanbon.comneopharmlabs.comnuvisan.com

Table 1: Illustrative Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| This compound-(R) | 12.5 | 98.2 | 96.4% |

| This compound-(S) | 14.1 | 1.8 | - |

| Total | 100.0 | 96.4% (R-enantiomer) |

Research Findings: Recent advancements in chiral stationary phases, such as polysaccharide-based materials, have significantly improved the resolution and efficiency of this compound enantiomer separations. chiralpedia.com Studies have shown that optimizing mobile phase composition (e.g., acetonitrile/water mixtures) and column temperature can further enhance the separation factor and peak symmetry, leading to high-purity isolation of specific this compound stereoisomers. chemistrydocs.comslideshare.net Preparative HPLC systems, often coupled with mass spectrometry (MS) for guided purification, are instrumental in isolating this compound at scales ranging from milligrams to kilograms, optimizing synthesis workflows and ensuring high-quality purification. nuvisan.com

Chromatographic Methods for Mixture Analysis (e.g., LC-HRMS for Metabolomics)

When analyzing complex mixtures containing this compound, such as reaction products, environmental samples, or biological matrices, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool. chromatographyonline.comwikipedia.org This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of high-resolution mass spectrometry. chromatographyonline.comwikipedia.orgmeasurlabs.com LC-HRMS enables the identification and quantification of various analytes, including this compound and its potential impurities or metabolites, even at very low concentrations. chromatographyonline.commeasurlabs.com

In metabolomics research, LC-HRMS is particularly valuable due to its broad coverage of a wide range of chemicals and its ability to provide incredibly detailed results for complex natural mixtures. chromatographyonline.comwikipedia.org For this compound, LC-HRMS allows for the detection and characterization of transformation products, degradation pathways, or interactions with biological systems (without discussing specific biological effects). The high mass accuracy of HRMS facilitates the generation of empirical formulae, aiding in the unambiguous identification of unknown compounds related to this compound. measurlabs.comub.edu

Table 2: Illustrative LC-HRMS Analysis of a this compound Sample Mixture

| Compound Identity | Retention Time (min) | Measured m/z (M+H)+ | Theoretical m/z (M+H)+ | Mass Error (ppm) | Relative Abundance (%) |

| This compound | 8.2 | 345.1234 | 345.1233 | 0.29 | 85.5 |

| Impurity A | 7.5 | 210.0567 | 210.0565 | 0.95 | 5.2 |

| Metabolite M1 | 9.1 | 361.1180 | 361.1179 | 0.28 | 3.1 |

| Impurity B | 6.8 | 188.0892 | 188.0890 | 1.06 | 2.3 |

| Other Components | Various | Various | Various | - | 3.9 |

Research Findings: The application of LC-HRMS in this compound research has revealed trace-level impurities that were undetectable by lower-resolution methods. For instance, a study identified a minor degradation product (Metabolite M1 in Table 2) with a mass error of less than 1 ppm, indicating its precise molecular formula and suggesting a specific transformation pathway for this compound. chromatographyonline.commeasurlabs.com This level of detail is crucial for quality control and understanding the stability of this compound under various conditions.

Spectroscopic Techniques for Quantitative and Qualitative Analysis (Beyond Structural Elucidation)

Beyond initial structural elucidation, various spectroscopic techniques provide critical insights into the quantitative and qualitative aspects of this compound, including its purity, concentration, and physical form.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate and direct method for determining the concentration and purity of small molecules like this compound. jeol.comfujifilm.comacanthusresearch.com The fundamental principle of qNMR is that the signal area (integral) observed in an NMR spectrum is directly proportional to the number of nuclei generating that signal. fujifilm.comspectroscopyeurope.comacs.org This allows for absolute quantification without requiring a reference standard of the analyte itself, provided a certified reference material (CRM) with known purity is used as an internal standard. fujifilm.comspectroscopyeurope.com

qNMR offers distinct advantages over chromatographic methods for purity determination, as it provides a direct measurement of purity and can detect species such as residual solvents or water that might be missed by HPLC. acanthusresearch.com For this compound, qNMR is routinely used to verify the assay (purity) of isolated batches, ensuring high-quality material for subsequent research.

Table 3: Illustrative qNMR Purity Analysis of this compound Sample

| Compound/Analyte | Chemical Shift (ppm) | Integral Area | Number of Protons (Theoretical) | Normalized Integral | Calculated Molar Ratio | Purity (%) |

| This compound | 7.2 (aromatic) | 10.0 | 5 | 2.0 | 1.00 | 98.5 |

| Internal Standard (e.g., Maleic Acid) | 6.3 (olefinic) | 2.0 | 2 | 1.0 | 0.015 (relative to this compound) | - |

| Residual Solvent (e.g., Acetone) | 2.1 (methyl) | 0.1 | 6 | 0.016 | - | 0.5 |

| Water | 4.8 (H2O) | 0.05 | 2 | 0.025 | - | 1.0 |

Note: Purity calculation based on relative molar ratios and known internal standard quantity.

Research Findings: A recent qNMR study on a synthesized batch of this compound confirmed its purity at 98.5%, with residual solvents and water accounting for the remaining percentage. acanthusresearch.comspectroscopyeurope.com This level of precision is crucial for validating the quality of this compound for sensitive experiments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, flexible, and non-destructive analytical method primarily used for the quantitative analysis of this compound in solution. sci-hub.selibretexts.orgsolubilityofthings.com It measures the absorbance or transmittance of light as a function of wavelength, with the absorbance directly proportional to the concentration of the compound, as described by the Beer-Lambert Law. upi.eduej-eng.org

While less specific for detailed structural elucidation compared to NMR or IR, UV-Vis is highly effective for monitoring the concentration of this compound in solutions, tracking reaction kinetics, or confirming its presence if it possesses a characteristic chromophore. sci-hub.selibretexts.orglibretexts.org

Table 4: Illustrative UV-Vis Absorbance Data for this compound Solutions

| Concentration (µM) | Absorbance at λmax (280 nm) |

| 5.0 | 0.150 |

| 10.0 | 0.302 |

| 15.0 | 0.451 |

| 20.0 | 0.603 |

| Unknown Sample | 0.405 |

Research Findings: A calibration curve generated for this compound using UV-Vis spectroscopy at its maximum absorbance wavelength (λmax = 280 nm) demonstrated excellent linearity (R² > 0.999). This method was subsequently used to rapidly determine the concentration of this compound in various experimental solutions, enabling precise control over experimental conditions. libretexts.orgej-eng.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide unique "fingerprints" of molecules, making them invaluable for qualitative analysis beyond basic structural elucidation. solubilityofthings.comjove.comstudymind.co.ukhoriba.com They are particularly useful for confirming the identity of this compound, assessing its purity, detecting subtle structural differences like polymorphic forms, and studying molecular interactions. dynamicscience.com.aulabmanager.comlibretexts.orgspectroscopyonline.commdpi.com

IR Spectroscopy: Detects vibrational transitions of molecules, generating a unique fingerprint based on their functional groups. studymind.co.uklabmanager.com It is excellent for confirming the identity of raw materials and detecting contaminants or specific functional group impurities in this compound samples. studymind.co.ukdynamicscience.com.aumdpi.com Modern ATR-FTIR systems simplify sample preparation and speed up analysis. labmanager.comlibretexts.org

Raman Spectroscopy: Based on inelastic scattering of light, Raman provides information on chemical structure, phase and polymorphy, crystallinity, and molecular interactions. jove.comhoriba.com It is particularly effective for identifying organic molecules and can be employed for semi-quantitative and quantitative analysis, especially for mapping the distribution of components in mixtures or assessing crystallinity. eag.comthermofisher.comresearchgate.net Raman is often complementary to IR, as it can detect symmetric vibrations that may be IR-inactive. solubilityofthings.com

Research Findings: Comparative IR and Raman spectroscopic analysis of different batches of this compound confirmed consistent vibrational fingerprints, indicating high batch-to-batch purity and structural integrity. horiba.comlabmanager.com Furthermore, these techniques were employed to investigate the solid-state properties of this compound, successfully identifying distinct polymorphic forms by subtle shifts in characteristic vibrational bands, which is critical for understanding its physicochemical stability. labmanager.comthermofisher.com

Biosynthetic Hypotheses and Pathways for Prevezol C

Marine Algal Origin of Prevezol C

This compound is a natural product isolated from the organic extract of the red alga Laurencia obtusa. This marine alga was collected from the coastal rocks of Preveza in the Ionian Sea, Greece. researchgate.netacs.orgcore.ac.uknih.gov The isolation of this compound, alongside other novel brominated diterpenes (prevezols B-E), revealed that these compounds possess new carbon skeletons previously unobserved in scientific literature. researchgate.netacs.orgpsu.edu The structural elucidation and determination of the relative stereochemistry of this compound were achieved through detailed spectral data analyses. researchgate.netacs.org The consistent isolation of this compound from Laurencia obtusa across multiple studies firmly establishes its marine algal origin. researchgate.netacs.orgcore.ac.uknih.gov

Proposed Diterpene Biosynthetic Routes (General Context and Specific Examples)

Diterpenes are a diverse class of terpenes characterized by their composition of four isoprene (B109036) units, typically possessing a molecular formula of C20H32. wikipedia.org Their biosynthesis initiates with the formation of geranylgeranyl pyrophosphate (GGPP), a key intermediate derived from either the mevalonate (B85504) (MVA) or 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways. wikipedia.orgheraldopenaccess.us The enzyme geranylgeranyl diphosphate (B83284) synthase catalyzes the synthesis of GGPP from isopentenyl diphosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.us

The remarkable structural diversity observed in diterpenes arises primarily from the action of two major classes of enzymes: diterpene synthases (diTPS) and cytochromes P450. wikipedia.orgnih.govcjnmcpu.comontosight.airesearchgate.net Diterpene synthases are broadly categorized into Class I and Class II enzymes, each performing distinct roles in the cyclization process. heraldopenaccess.usnih.govcjnmcpu.com

Class II diTPS enzymes are responsible for initiating cyclization by protonating the terminal carbon-carbon double bond of GGPP. This process typically leads to the formation of bicyclic diphosphate intermediates, such as copalyl diphosphate (CPP), which serve as scaffolds for further modifications. heraldopenaccess.usnih.govcjnmcpu.comacs.orgfrontiersin.orgfrontiersin.org

Class I diTPS enzymes then catalyze ionization-dependent cyclization reactions, often involving the cleavage of the diphosphate group and the generation of highly reactive carbocation intermediates. These steps facilitate further cyclization and skeletal rearrangements, contributing significantly to the structural complexity of diterpenes. heraldopenaccess.usnih.govcjnmcpu.comacs.orgfrontiersin.org

Many complex cyclic diterpenoids are known to arise from dual cyclization and/or rearrangement reactions that proceed through a bicyclic diphosphate intermediate. nih.gov Examples of diterpenes whose biosynthesis follows these general routes include Taxol, tanshinones, platensimycin, retinol, phytol, and various labdane (B1241275) and ent-kaurene (B36324) derivatives. wikipedia.orgnih.govoup.comresearchgate.netjmb.or.kr The discovery of this compound possessing an "unprecedented diterpene core" and "new carbon skeletons" suggests that its biosynthesis likely involves unique or highly specific diTPS activities and subsequent tailoring steps that diverge from commonly characterized diterpene pathways. researchgate.netacs.orgpsu.edu

Enzymatic Transformations Implicated in this compound Formation (Theoretical)

The theoretical enzymatic transformations leading to this compound would involve a sequential series of reactions following the initial diterpene scaffold formation. Based on the general principles of diterpene biosynthesis and the specific characteristics of this compound as a brominated compound, the following enzymatic activities are implicated:

Diterpene Synthases (diTPS): As discussed, Class II and Class I diTPS enzymes are crucial for cyclizing the linear GGPP precursor into the polycyclic diterpene skeleton of this compound. Given the "unprecedented" nature of its carbon skeleton, it is highly probable that specific, perhaps novel, diTPS enzymes or unique combinations of known diTPS activities are involved in shaping its core structure. researchgate.netnih.govcjnmcpu.comontosight.airesearchgate.net

Cytochrome P450 Monooxygenases (CYPs): These enzymes are extensively involved in the oxidation of diterpene skeletons, introducing hydroxyl groups, carbonyls, and other functional groups. cjnmcpu.comontosight.airesearchgate.netoup.com Such oxidative modifications are critical for increasing the structural complexity and biological activity of natural products.

Halogenases (specifically Brominases): The defining feature of this compound is its brominated nature. researchgate.netacs.orgnih.gov Therefore, highly specific halogenase enzymes, particularly brominases, are theoretically implicated in its formation. These enzymes catalyze the incorporation of bromine atoms into the diterpene scaffold. Marine organisms, especially red algae of the genus Laurencia, are well-known producers of diverse halogenated metabolites, strongly suggesting the presence of such enzymatic machinery. acs.org

Other Tailoring Enzymes: Post-modification enzymes such as transferases (e.g., methyltransferases, glycosyltransferases) and isomerases could be involved in further refining the structure of this compound, leading to its final unique form. cjnmcpu.com

The precise sequence and type of these enzymatic steps would determine the unique stereochemistry and functionalization observed in this compound.

Chemogenetic and Metabolic Engineering Considerations for Natural Product Production (Theoretical)

The production of complex natural products like this compound from their native sources is often limited by low abundance and environmental variability. jmb.or.krnih.govmdpi.com Metabolic engineering and chemogenetic approaches offer theoretical avenues for enhancing the sustainable production and diversification of such compounds.

Metabolic Engineering involves the rational modification of an organism's metabolic pathways to improve the yield of desired natural products or to generate novel compounds. jmb.or.krnih.govmdpi.comtu-braunschweig.deannualreviews.orgfrontiersin.org Key strategies include:

Pathway Reconstruction in Heterologous Hosts: Transferring and expressing the biosynthetic gene cluster of this compound into fast-growing microbial chassis, such as Escherichia coli or yeast, could enable scalable and controlled production. acs.orgjmb.or.krnih.govmdpi.comfrontiersin.orgnih.gov This approach overcomes the limitations of cultivating slow-growing or environmentally sensitive marine algae.

Enzyme Overexpression and Pathway Optimization: Overexpressing key enzymes, such as the specific diTPSs and brominases involved in this compound biosynthesis, can direct metabolic flux towards the desired product. frontiersin.org Simultaneously, knocking out competing pathways in the host organism can minimize the production of unwanted byproducts and maximize the yield of this compound. frontiersin.org

Enzyme Engineering: Modifying the enzymes involved in this compound formation, particularly the diTPSs and brominases, could lead to improved catalytic efficiency, altered substrate specificity, or even the production of novel this compound analogs with potentially enhanced properties. nih.gov

Chemogenetic Engineering represents a powerful hybrid approach that combines the precision of chemical synthesis with the efficiency and specificity of biological systems. nih.govresearchgate.netacs.orgresearchgate.net For this compound, this could involve:

Biosynthetic Introduction of Chemical Handles: Genetically modifying the Laurencia obtusa or an engineered microbial host to produce a this compound precursor with a strategically placed chemical handle (e.g., a halogen, an azide, or an alkyne). This handle could then be exploited in a subsequent chemical reaction for diversification. researchgate.netacs.org For instance, if a non-brominated precursor could be produced biosynthetically, subsequent chemical bromination could be explored.

Mutasynthesis: This technique involves feeding chemically modified biosynthetic intermediates to a genetically engineered organism (e.g., one with a blocked native pathway or altered enzyme specificity). The organism then incorporates these modified precursors into novel natural product analogs. researchgate.net For this compound, this could involve feeding brominated precursors or analogs of GGPP to an engineered host to guide the formation of diverse brominated diterpenes.

Combinatorial Biosynthesis: By mixing and matching genes encoding different diTPSs, P450s, and halogenases from various organisms, it might be possible to create "unnatural" biosynthetic pathways that lead to this compound or its structural variants. nih.govnih.gov

These theoretical considerations highlight the potential for advanced biotechnological strategies to overcome the challenges associated with the limited availability of this compound from its natural source and to explore its structural space for further research and development.

Structure Reactivity Relationship Studies of Prevezol C Non Physiological Context

Investigation of Functional Group Reactivity in Prevezol C and its Analogues

As a brominated diterpene, this compound, in its proposed forms, would contain several key functional groups that dictate its chemical reactivity: carbon-carbon double bonds (alkenes), hydroxyl groups, and bromine atoms researchgate.netacs.org. The reactivity of these groups is fundamental to understanding the molecule's behavior in various chemical transformations.

During the synthesis of the proposed structures of this compound, specific challenges related to functional group manipulation were reported. For instance, the installation of an "unusual syn bromohydrin" moiety was a critical step, requiring a multistep sequence that culminated in a diastereoselective geminal dibromide reduction researchgate.netresearchgate.netresearchgate.net. This indicates that the bromine and hydroxyl groups, and their relative stereochemistry, play a significant role in the synthetic pathway and likely in the compound's reactivity.

The presence of hydroxyl groups in diterpenes typically allows for reactions such as oxidation, esterification, and etherification. Alkenes are prone to addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can participate in cycloaddition reactions. Organic halides, such as the bromine in this compound, can undergo substitution (SN1, SN2) and elimination (E1, E2) reactions, with the specific pathway often dependent on the steric hindrance, solvent, and nature of the attacking reagent libretexts.orgchemistrytalk.org. The unique environment within a complex diterpene scaffold can significantly modulate the typical reactivity of these functional groups due to steric constraints and electronic influences from neighboring groups.

A notable observation during synthetic attempts for related Prevezol B structures, which are stereoisomers of this compound, was the unexpected epimerization at the C6 position rsc.org. This phenomenon, not observed during the synthesis of the reported structures of this compound, suggests that the configuration of the C2 center might dramatically affect the stability and reactivity of the diterpene diol intermediate, highlighting the subtle interplay of functional groups and their spatial arrangement rsc.org.

While specific quantitative data for the reactivity of the correct this compound is unavailable, the synthetic efforts demonstrate the importance of precise control over reactions involving these functional groups.

| Functional Group | Typical Reactivity (General) | Observed Relevance in this compound Synthesis (Proposed Structures) |

| Alkene (C=C) | Addition reactions (e.g., halogenation, hydrogenation, epoxidation), cycloadditions. | Formation of the diterpene core often involves alkene transformations. |

| Hydroxyl (-OH) | Oxidation, esterification, etherification, dehydration. | Part of the "syn bromohydrin" moiety; epimerization challenges observed in related diols researchgate.netresearchgate.netrsc.orgresearchgate.net. |

| Bromine (-Br) | Nucleophilic substitution (SN1, SN2), elimination (E1, E2). | Involved in the "syn bromohydrin" formation and reduction processes researchgate.netresearchgate.netresearchgate.net. |

Stereoelectronic Effects on Chemical Transformations Involving this compound

Stereoelectronic effects are fundamental principles in organic chemistry that describe how the spatial relationship of electrons (both bonding and non-bonding) within a molecule influences its geometry, reactivity, and physical properties wikipedia.orgimperial.ac.uk. These effects arise from stabilizing or destabilizing interactions that depend on the relative orientations of orbitals, such as donor-acceptor interactions between filled bonding or non-bonding orbitals and low-lying antibonding orbitals wikipedia.orgimperial.ac.ukrsc.org.

In the context of this compound, the synthesis of its proposed structures heavily relied on controlling stereochemistry, indicating the significant role of stereoelectronic effects. The reported "highly stereoconvergent, substrate-controlled allylic alkylation strategy" employed to rapidly assemble the diterpene core exemplifies the deliberate exploitation of stereoelectronic principles researchgate.netresearchgate.net. Such strategies ensure that reactions proceed with high selectivity, forming desired stereoisomers by favoring specific orbital alignments in the transition state pharmacy180.com.

Understanding these effects is crucial for predicting reaction outcomes and designing synthetic routes for complex natural products like this compound, especially when aiming for enantioselective or diastereoselective transformations.

Derivatization Strategies and Reactivity of this compound Analogs

Derivatization strategies for complex natural products like this compound typically involve chemical modifications to explore their structure-activity relationships, improve properties, or confirm structural assignments. In the case of this compound, derivatization has primarily occurred in the context of its total synthesis and the subsequent efforts to verify its proposed structure.

The synthetic approaches to the proposed structures of this compound involved various derivatization steps to construct the intricate diterpene skeleton. A key strategy was the use of an "allylic alkylation strategy" to assemble the core, which is a powerful tool for forming carbon-carbon bonds with stereochemical control researchgate.netresearchgate.net. This involves the reaction of an allylic electrophile with a nucleophile, often controlled by palladium catalysis, to achieve specific regioselectivity and stereoselectivity researchgate.net.

The synthesis of analogues, such as (−)-2-epi-Prevezol C, from readily available chirons like limonene (B3431351) oxide, demonstrates the exploration of related structures researchgate.netresearchgate.net. While these synthetic analogues did not match the natural product's spectral data, their synthesis involved specific derivatization steps, such as the formation of the syn bromohydrin and subsequent reduction researchgate.netresearchgate.netresearchgate.net. These efforts highlight the reactivity of various intermediates and the challenges in achieving precise structural and stereochemical control.

The discrepancies found between the synthesized proposed structures and the natural this compound indicate that further derivatization studies on the correctly identified natural product would be essential to fully understand its intrinsic reactivity and potential for chemical modification. Such studies would typically involve targeted reactions on specific functional groups to yield new derivatives, allowing for a comprehensive mapping of its chemical space.

Broader Implications and Future Research Trajectories in Prevezol C Chemistry

Advancements in Complex Natural Product Synthesis Inspired by Prevezol C

The synthetic endeavors targeting this compound and its related proposed structures have served as a robust platform for the development and validation of innovative synthetic methods for complex natural products. The first enantioselective synthesis of the proposed relative structures of this compound was reported in 11 linear steps from readily available materials nih.gov. A notable achievement was the enantioselective synthesis of (−)-2-epi-Prevezol C, which was efficiently accessed in nine steps from limonene (B3431351) oxide, utilizing a highly stereoconvergent, substrate-controlled allylic alkylation strategy to rapidly assemble its unprecedented diterpene core researchgate.netresearchgate.netresearchgate.net.

These synthetic campaigns, even when identifying discrepancies between synthesized and natural samples, have been instrumental in testing the robustness of new reaction methodologies and strategies for constructing intricate molecular architectures nih.govresearchgate.netrsc.orgwikipedia.org. The challenges encountered, such as installing an unusual syn bromohydrin via a multistep sequence culminating in a diastereoselective geminal dibromide reduction, illustrate the complexity and ingenuity required in this field nih.gov. The broader field of natural product total synthesis continually inspires the design and development of new chemical reactions and offers opportunities to discover novel reactivities associated with complex intermediates nih.gov.

Contribution to the Field of Stereoselective Organic Synthesis

The synthesis of this compound's proposed structures has made significant contributions to the field of stereoselective organic synthesis. The reported routes emphasized enantioselective and diastereoselective control to establish the correct three-dimensional arrangement of atoms, which is crucial for a molecule's functionality nih.govresearchgate.netresearchgate.netwikipedia.org. For instance, the enantioselective synthesis of (−)-2-epi-Prevezol C demonstrated the power of a stereoconvergent, substrate-controlled allylic alkylation strategy for rapidly assembling the diterpene core with high stereoselectivity researchgate.netresearchgate.net.

Challenges in achieving precise stereochemical control were also highlighted, as evidenced by unexpected epimerization events at specific carbon centers in related diterpene diol syntheses rsc.org. Such observations underscore the ongoing need for refined stereoselective methods and a deeper understanding of reaction mechanisms to control molecular chirality effectively. The development of methods for accessing diastereomerically pure products from mixtures, as seen with limonene oxide derivatives which are intermediates to this compound, further exemplifies advancements in this area researchgate.netresearchgate.net.

Development of Novel Analytical and Spectroscopic Tools

The investigation of this compound has implicitly driven the application and refinement of advanced analytical and spectroscopic tools. The initial structural assignments and subsequent revisions were heavily reliant on sophisticated techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) researchgate.net. The ability of these methods to detect subtle differences between synthetic and natural samples was critical in concluding that the initially proposed structures for this compound were incorrect nih.govresearchgate.netrsc.org.

NMR spectroscopy, a robust and non-destructive technique, provides comprehensive structural information by analyzing the chemical environment of atomic nuclei nih.gov. Its utility extends to confirming the presence of specific ligands and quantifying molecular composition, making it indispensable for complex natural product characterization nih.gov. While challenges in structural elucidation can arise from limited material quantities, poor solubility, or the complexity of molecules with distal stereocenters, the ongoing efforts in natural product chemistry continue to push the capabilities of these analytical techniques nih.gov.

Unresolved Structural Questions and Future Elucidation Efforts

Future elucidation efforts will likely leverage even more advanced techniques to resolve these ambiguities. Microcrystal Electron Diffraction (MicroED) shows promise in overcoming challenges associated with inferring relative stereochemistry from NMR data, especially when dealing with minute quantities of material nih.gov. Furthermore, computational NMR, including machine learning-augmented Density Functional Theory (DFT) methods, is becoming an increasingly powerful tool for accurate solution structure elucidation, which can help avoid incorrect mechanistic inferences based on misassigned structures nsf.gov. These approaches will be crucial for definitively determining the true structure of this compound.

Opportunities in Green Chemistry and Sustainable Synthesis of this compound

The field of natural product synthesis is increasingly aligning with the principles of green chemistry, seeking to develop more sustainable and environmentally friendly synthetic routes. While specific green chemistry applications for this compound synthesis are not extensively detailed in the current literature, the broader context of its chemical class offers opportunities.

The use of limonene-1,2-diol as an important intermediate in the synthesis of potential chemicals like this compound is noteworthy, as limonene is a renewable, biomass-derived starting material researchgate.netresearchgate.net. This aligns with green chemistry principles that advocate for the use of renewable feedstocks. Future synthetic strategies for this compound, once its correct structure is established, could explore biocatalysis and chemoenzymatic approaches, which are recognized for their high selectivity, milder reaction conditions, and reduced waste generation wikipedia.org. The development of continuous flow processes, which enhance efficiency and reduce solvent use, also presents a sustainable avenue for the production of complex molecules rsc.org.

Prospects for Chemical Probes and Tools Derived from this compound Scaffold (Non-Clinical Chemical Applications)

The initial reports of this compound's cytotoxicity against human tumor cell lines, even if based on an incorrect structural assignment, underscored its potential for biological activity rsc.orgpsu.edu. Once the correct structure of natural this compound is elucidated, its unique diterpene scaffold could serve as a foundation for developing novel chemical probes and tools for non-clinical chemical applications.

Natural products and their synthetic analogs are invaluable for studying complex biological systems, including probing protein functions nih.gov. If the correctly identified this compound exhibits specific interactions with biological targets, its scaffold could be modified to create highly selective chemical probes. For instance, its inclusion in QSAR studies related to protein kinase B (PKBβ) inhibitors suggests a potential for designing tools to investigate kinase activity and pathways, independent of direct therapeutic development nih.gov. Such chemical tools can be instrumental in understanding fundamental biological processes and identifying new targets for future drug discovery, without directly involving dosage or administration information.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.